REACTION_SMILES
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[C:16]([O:17][OH:19])(=[O:18])[CH3:20].[C:22]([OH:23])(=[O:24])[CH3:25].[Cl:1][c:2]1[cH:3][c:4]([B:13]([OH:14])[OH:15])[cH:5][n:6][c:7]1[O:8][CH2:9][CH:10]([CH3:11])[CH3:12].[OH2:21]>>[Cl:1][c:2]1[cH:3][c:4]([OH:18])[cH:5][n:6][c:7]1[O:8][CH2:9][CH:10]([CH3:11])[CH3:12]
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Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)COc1ncc(B(O)O)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)COc1ncc(O)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |